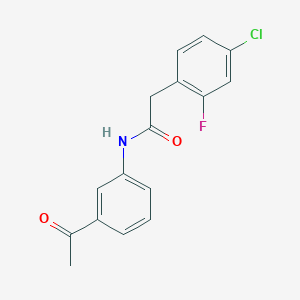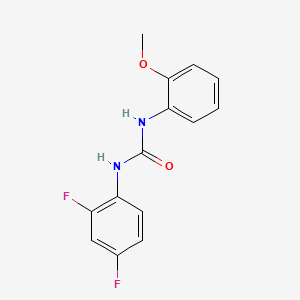![molecular formula C20H26N6O B5462743 N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide, also known as MLN2238, is a small molecule inhibitor that targets the proteasome, a key enzyme responsible for degrading proteins in cells. Proteasome inhibitors have been extensively studied for their potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide inhibits the proteasome, a key enzyme responsible for degrading proteins in cells. The proteasome plays a critical role in regulating cellular processes, including cell cycle progression, DNA repair, and apoptosis. By inhibiting the proteasome, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide disrupts these processes and induces apoptosis in cancer cells. N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been shown to selectively target cancer cells, while sparing normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome. In addition, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has also been shown to modulate the immune system by enhancing the activity of T cells and natural killer cells, which play a critical role in the body's defense against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer, making it a well-characterized compound for research purposes. However, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has some limitations for lab experiments. It is a potent inhibitor of the proteasome, which can lead to off-target effects and toxicity. Therefore, careful dosing and monitoring are required to ensure the safety of the experimental animals or cells.
Direcciones Futuras
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has shown promising results in preclinical studies for its potential use in cancer treatment. However, there are still several areas for future research. One area is to further elucidate the mechanisms of action of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide, particularly in the context of its immune-modulating effects. Another area is to explore the potential use of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Furthermore, the development of more selective proteasome inhibitors with improved safety profiles is an important direction for future research in this field.
Métodos De Síntesis
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide is synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-pyridin-2-ylpiperazine, which is then reacted with 2-bromo-3-methylpyridine to obtain 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine. The final product, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide, is obtained by reacting 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine with D-prolinamide. The synthesis method has been optimized to achieve high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome. N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has also been shown to inhibit tumor growth in various preclinical models of cancer, including multiple myeloma, lymphoma, and solid tumors. In addition, N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide has been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
(2R)-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(17-6-4-9-21-17)24-15-16-5-3-10-23-19(16)26-13-11-25(12-14-26)18-7-1-2-8-22-18/h1-3,5,7-8,10,17,21H,4,6,9,11-15H2,(H,24,27)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKHUZKAOZITRB-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allylthio)-6-(2,3-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5462663.png)
![[1-(1-phenyl-1H-tetrazol-5-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5462670.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}benzene-1,3-diol](/img/structure/B5462680.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5462692.png)
![1-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5462706.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5462715.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5462720.png)

![N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5462739.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5462748.png)

![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)

![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)